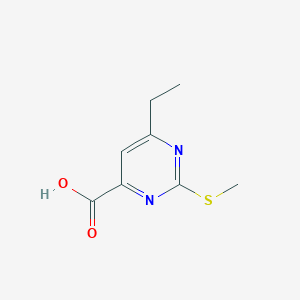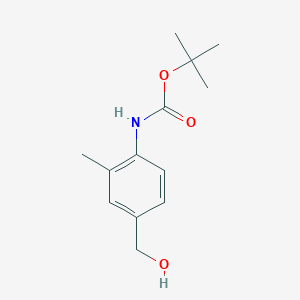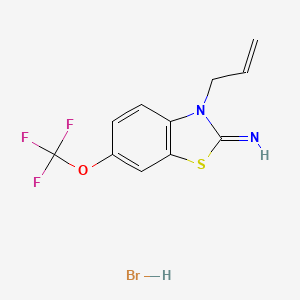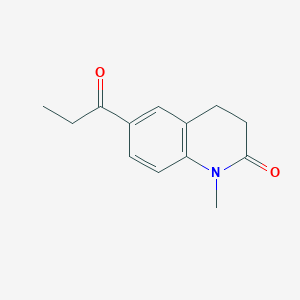![molecular formula C13H17N3O2 B8587899 Tert-butyl 3-[(5-cyanopyridin-2-yl)amino]propanoate](/img/structure/B8587899.png)
Tert-butyl 3-[(5-cyanopyridin-2-yl)amino]propanoate
Descripción general
Descripción
tert-Butyl N-(5-cyanopyridin-2-yl)-beta-alaninate is an organic compound with the molecular formula C13H18N4O2 It is characterized by the presence of a tert-butyl ester group, a cyanopyridine moiety, and a beta-alanine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-[(5-cyanopyridin-2-yl)amino]propanoate typically involves the reaction of 5-cyanopyridine with beta-alanine in the presence of tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 5-cyanopyridine is reacted with beta-alanine in the presence of a base such as triethylamine.
Step 2: The resulting intermediate is then treated with tert-butyl chloroformate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-(5-cyanopyridin-2-yl)-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanopyridine moiety to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of pyridine oxides.
Reduction: Formation of aminopyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl N-(5-cyanopyridin-2-yl)-beta-alaninate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Tert-butyl 3-[(5-cyanopyridin-2-yl)amino]propanoate involves its interaction with specific molecular targets. The cyanopyridine moiety can interact with enzymes and receptors, modulating their activity. The beta-alanine derivative can influence metabolic pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(5-cyanopyridin-2-yl)piperidin-4-ylcarbamate
- tert-Butyl N-(2-cyanopyridin-3-yl)-beta-alaninate
Uniqueness
tert-Butyl N-(5-cyanopyridin-2-yl)-beta-alaninate is unique due to the presence of both the cyanopyridine and beta-alanine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its structural features allow for diverse chemical modifications, enhancing its versatility in scientific studies.
Propiedades
Fórmula molecular |
C13H17N3O2 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
tert-butyl 3-[(5-cyanopyridin-2-yl)amino]propanoate |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)6-7-15-11-5-4-10(8-14)9-16-11/h4-5,9H,6-7H2,1-3H3,(H,15,16) |
Clave InChI |
WKUIZPCYGHTSDG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCNC1=NC=C(C=C1)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-Dichloro-1-[2-(dichloromethyl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B8587851.png)

![4-{[3-(4-Chlorophenyl)propyl]amino}benzoic acid](/img/structure/B8587879.png)







